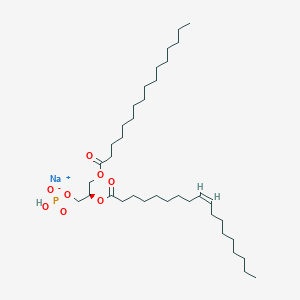![molecular formula C49H77IN2O2 B1148736 3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide CAS No. 102247-42-7](/img/structure/B1148736.png)
3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide is a complex organic compound known for its unique structure that combines benzoxazole rings with long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide generally involves multi-step organic reactions. A typical route may include the preparation of benzoxazole intermediates, followed by the introduction of hexadecyl groups through alkylation reactions. The final step involves the quaternization of the nitrogen atom with an iodide source under suitable reaction conditions, typically involving solvents such as ethanol or acetonitrile.
Industrial Production Methods: : On an industrial scale, the synthesis would require optimization of reaction conditions to maximize yield and purity. This might involve continuous flow reactors and purification techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions including:
Oxidation: : Introducing oxidizing agents may lead to modifications on the benzoxazole rings.
Reduction: : Reducing agents can affect the benzoxazolium core, potentially leading to the breakdown or transformation of the structure.
Substitution: : Particularly on the alkyl chains or benzoxazole rings, using halogenating agents can introduce different substituents.
Common Reagents and Conditions: : These reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions vary based on the desired transformation but often involve temperature control and specific solvents like dichloromethane or toluene.
Major Products: : The major products from these reactions depend on the specific reagents and conditions used but may include modified benzoxazole derivatives or alkylated variants.
Scientific Research Applications
Chemistry: : In chemistry, this compound is studied for its ability to form various derivatives through straightforward chemical reactions, making it a useful building block for synthesizing more complex molecules.
Biology: : In biological research, it is investigated for its potential as a fluorescent probe due to the benzoxazolium moiety, which can exhibit significant fluorescence properties.
Medicine: : In medicine, it may be explored for its possible antimicrobial or antifungal properties, leveraging the unique structure to interact with biological targets.
Industry: : Industrially, it could be used in the development of advanced materials, such as coatings or polymers, benefiting from its robust chemical properties and stability.
Mechanism of Action
The compound's effects are primarily mediated through its benzoxazolium core, which can interact with various molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The long alkyl chains can influence its solubility and interaction with lipid membranes, potentially affecting cellular uptake and distribution.
Comparison with Similar Compounds
Compared to other benzoxazolium derivatives, 3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide is unique due to its extended alkyl chains, which impart distinct physicochemical properties.
Similar Compounds
2-[3-(2-Benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide: : Similar core structure but lacks the long alkyl chains.
3-Methyl-2-[3-(3-methyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide: : Contains shorter alkyl groups, resulting in different reactivity and solubility properties.
Properties
IUPAC Name |
(2E)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H77N2O2.HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-42-50-44-36-29-31-38-46(44)52-48(50)40-35-41-49-51(45-37-30-32-39-47(45)53-49)43-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-32,35-41H,3-28,33-34,42-43H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWCHMONZQZON-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H77IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747633 |
Source


|
| Record name | 3-Hexadecyl-2-[(1E,3E)-3-(3-hexadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102247-42-7 |
Source


|
| Record name | 3-Hexadecyl-2-[(1E,3E)-3-(3-hexadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)


